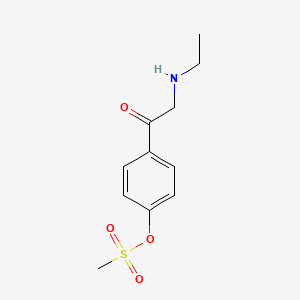
4-(N-Ethylglycyl)phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Ethylglycyl)phenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. Methanesulfonates are esters or salts of methanesulfonic acid, known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phenyl ring substituted with a methanesulfonate group and an N-ethylglycyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Ethylglycyl)phenyl methanesulfonate typically involves the esterification of methanesulfonic acid with a phenolic compound. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-Ethylglycyl)phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The methanesulfonate group can be reduced to a sulfide.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and sulfonic acids.
Reduction: Sulfides and alcohols.
Substitution: Amines and thiols derivatives.
Applications De Recherche Scientifique
4-(N-Ethylglycyl)phenyl methanesulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(N-Ethylglycyl)phenyl methanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The methanesulfonate group acts as an electrophile, reacting with nucleophiles such as DNA, RNA, and proteins. This alkylation can lead to modifications in the structure and function of these biomolecules, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl methanesulfonate
- Methyl methanesulfonate
- Phenyl methanesulfonate
Comparison
4-(N-Ethylglycyl)phenyl methanesulfonate is unique due to the presence of the N-ethylglycyl moiety, which imparts distinct chemical and biological properties. Compared to ethyl and methyl methanesulfonate, it exhibits higher reactivity and specificity towards certain nucleophiles. Phenyl methanesulfonate, on the other hand, lacks the N-ethylglycyl group, making it less versatile in certain applications.
Propriétés
Numéro CAS |
920804-45-1 |
|---|---|
Formule moléculaire |
C11H15NO4S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
[4-[2-(ethylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C11H15NO4S/c1-3-12-8-11(13)9-4-6-10(7-5-9)16-17(2,14)15/h4-7,12H,3,8H2,1-2H3 |
Clé InChI |
RYRNVFLELMJLPW-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



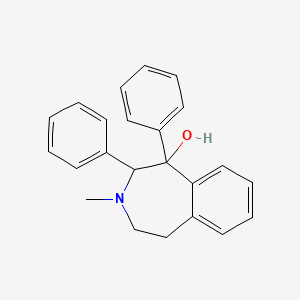
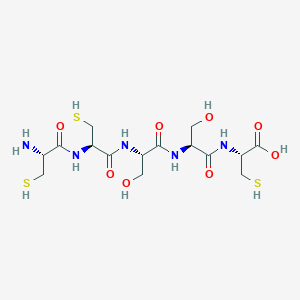
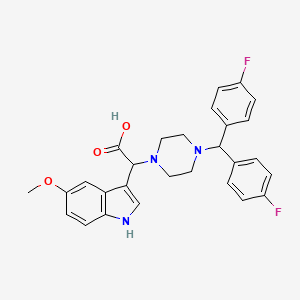
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
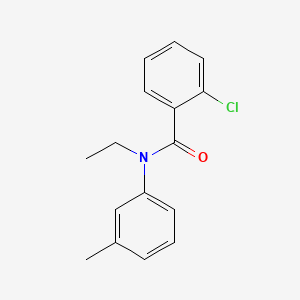
![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
![N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B12627551.png)
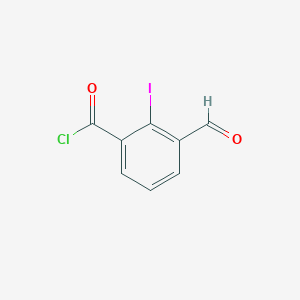
![3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627586.png)

![N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine](/img/structure/B12627593.png)
![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
